6-(3-Methylsulfonylphenyl)picolinic acid
Description
6-(3-Methylsulfonylphenyl)picolinic acid is a picolinic acid derivative featuring a 3-methylsulfonylphenyl substituent at the 6-position of the pyridine ring.
Properties
IUPAC Name |
6-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-5-2-4-9(8-10)11-6-3-7-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUWRGAAHBCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401200095 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-75-7 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261936-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[3-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401200095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylsulfonylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-methylsulfonylphenyl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .
Scientific Research Applications
6-(3-Methylsulfonylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes .
Comparison with Similar Compounds
Sulfonyl-Substituted Picolinic Acid Derivatives
Sulfonyl-containing derivatives are prominent due to their electronic effects and metabolic stability. Key examples include:
- The methylsulfonylmethyl substituent introduces steric bulk and enhances acidity compared to the parent picolinic acid. NMR data (δH 2.98–3.10 ppm for -SO₂CH₃) confirm structural integrity .
- 6-(Methylsulfonamido)picolinic acid (7): Features a sulfonamido (-NHSO₂CH₃) group. Synthesized via sulfonylation of 6-aminopicolinic acid (yield: moderate).
- This dual functionalization contrasts with the single sulfonyl group in the target compound, suggesting divergent biological pathways .
Key Differences :
- Substituent Position : The target compound’s sulfonyl group is on a phenyl ring at the 6-position, whereas analogs like 6 and 7 have sulfonyl groups directly attached to the pyridine ring. This positional variation alters electronic distribution and steric accessibility.
- Acidity : Sulfonyl groups increase the acidity of the carboxylic acid (-COOH) in picolinic acid, but phenyl ring substitution may attenuate this effect compared to direct attachment .
Carbamoyl-Substituted Picolinic Acid Derivatives
Carbamoyl derivatives (e.g., 6-(Benzylcarbamoyl)picolinic acid) exhibit distinct properties due to their amide linkages:
- 6-(Benzylcarbamoyl)picolinic acid : Synthesized in 87% yield via carbamoylation. The benzyl group introduces hydrophobicity (logP ~3.3), while the carbamoyl moiety (-NHCO-) enables hydrogen bonding. NMR data (δH 4.45 ppm for -CH₂Ph) confirm substituent integration .
- 6-((Tetrahydrofuran-2-yl)methyl)carbamoyl)picolinic acid (19) : Lower yield (44%) due to steric hindrance from the cyclic ether group. Such structural complexity may reduce metabolic stability compared to sulfonyl derivatives .
Key Differences :
- Functional Group : Carbamoyl derivatives prioritize hydrogen bonding, whereas sulfonyl groups emphasize electronic withdrawal and steric effects.
- Synthetic Accessibility : Carbamoylation generally achieves higher yields (35–87%) compared to sulfonylation, which often requires stringent conditions (e.g., methylsulfonyl chloride, 0°C) .
Aryl-Substituted Picolinic Acid Derivatives
Aryl substituents modulate solubility and target affinity:
- 6-(4-Methoxyphenyl)picolinic acid : The methoxy group (-OCH₃) enhances electron density on the phenyl ring, increasing solubility in polar solvents. However, it lacks the sulfonyl group’s electron-withdrawing effect .
- 6-(2-Trifluoromethylphenyl)picolinic acid: The -CF₃ group is both hydrophobic and electron-withdrawing, similar to -SO₂CH₃.
- 6-(3-Nitrophenyl)picolinic acid: The nitro group (-NO₂) is strongly electron-withdrawing but may confer instability under reducing conditions, unlike the chemically stable sulfonyl group .
Key Differences :
- Electronic Effects : Sulfonyl groups (-SO₂CH₃) are stronger electron-withdrawing agents than -OCH₃ or -CF₃, profoundly affecting the picolinic acid core’s reactivity.
Phosphonomethyl-Substituted Picolinic Acid Derivatives
Phosphonomethyl derivatives (e.g., 18a–18h) introduce phosphate-like moieties:
- 4-(Phenyl)-6-(phosphonomethyl)picolinic acid (18a): Synthesized in 71% yield. However, its polarity may limit bioavailability compared to sulfonyl analogs .
Key Differences :
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